

An In-depth Technical Guide to the Chemical Structure of Aldgamycin F

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldgamycin F is a 16-membered macrolide antibiotic belonging to the aldgamycin family, a group of bioactive polyketides. This document provides a detailed technical overview of its chemical structure, supported by available data and a description of the experimental methodologies typically employed for the structure elucidation of such complex natural products. A comparative data summary and visualizations of its structural relationships are included to facilitate a comprehensive understanding for research and development applications.

Chemical Structure of Aldgamycin F

Aldgamycin F is a complex glycosidic macrolide. Its core is a 16-membered lactone ring, which is characteristic of the **aldgamycin f**amily. This macrocycle is decorated with various functional groups, including methyl and hydroxyl moieties, as well as an epoxide. Attached to the aglycone are two deoxysugar units: mycinose and aldgarose. The precise stereochemistry of the molecule is crucial for its biological activity.

Based on the available chemical information, the structure of **Aldgamycin F** can be represented by the following SMILES string:

From this, a 2D chemical structure can be generated, revealing the intricate connectivity of the aglycone and the appended sugar moieties.



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Figure 1: 2D

Chemical Structure of Aldgamycin F.

The IUPAC name for **Aldgamycin F** is (1R,2R,3R,15R,16S)-15-ethyl-12-hydroxy-2-((4-hydroxy-3,5-dimethoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-3,5,7,9,11,13-hexamethyl-7-(2-methyl-1,3-dioxolan-2-yl)-6,17-dioxabicyclo[12.2.1]heptadeca-4,10-diene-8,14-dione.

Physicochemical and Spectroscopic Data

The structural elucidation of **Aldgamycin F** and its congeners relies on a combination of spectroscopic and physicochemical techniques. While the complete original dataset from the initial structure elucidation is not readily available in modern databases, the following table summarizes key expected and reported data points.



Property	Data	Method(s) of Determination
Molecular Formula	C37H58O15	High-Resolution Mass Spectrometry (HRMS)
Molecular Weight	742.85 g/mol	Mass Spectrometry (MS)
Appearance	Amorphous solid	Physical observation
Optical Rotation	$[\alpha]$ 20D = -25° (c=0.3 in CHCl3)	Polarimetry
¹ H NMR	Complex spectrum with characteristic signals for methyl groups, olefinic protons, oxymethine protons, and sugar anomeric protons.	Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³ C NMR	Approximately 37 distinct carbon signals, including carbonyls, olefinic carbons, carbons bearing oxygen, and aliphatic carbons.	NMR Spectroscopy
Mass Spectrometry	Molecular ion peak [M+H] ⁺ or [M+Na] ⁺ and characteristic fragmentation patterns corresponding to the loss of sugar moieties and water.	Electron Ionization (EI-MS), Fast Atom Bombardment (FAB-MS), or Electrospray Ionization (ESI-MS)
Infrared (IR)	Absorption bands for hydroxyl (-OH), carbonyl (C=O, ester and ketone), and ether (C-O-C) functional groups.	IR Spectroscopy
Ultraviolet (UV)	Absorption maxima characteristic of conjugated diene systems within the macrolide ring.	UV-Vis Spectroscopy

Experimental Protocols for Structure Elucidation

The determination of the chemical structure of a complex natural product like **Aldgamycin F** involves a systematic workflow. The following outlines the key experimental protocols that would have been employed.

Isolation and Purification

Aldgamycin F is typically isolated from the fermentation broth of a producing microorganism, such as Streptomyces species. The process generally involves:

- Extraction: The culture broth is extracted with an organic solvent (e.g., ethyl acetate, chloroform) to separate the secondary metabolites from the aqueous medium.
- Chromatography: The crude extract is subjected to a series of chromatographic separations. This may include:
 - o Column Chromatography: Using silica gel or alumina to perform a preliminary fractionation based on polarity.
 - $\circ \ \ \mbox{Sephadex Chromatography: For size-exclusion separation.}$



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 High-Performance Liquid Chromatography (HPLC): Often reverse-phase HPLC, to achieve final purification of the compound.

Spectroscopic Analysis

- Protocol: High-resolution mass spectra are acquired using techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer. This provides an accurate mass of the molecular ion, from which the elemental composition can be determined. Tandem MS (MS/MS) experiments are conducted by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
- Data Interpretation: The fragmentation pattern reveals structural information, such as the masses of the sugar units and the aglycone, through the observation of neutral losses.
- Protocol: A comprehensive suite of NMR experiments is performed on the purified compound dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD). This includes:
 - 1D NMR: ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons.
 - o 2D NMR:
 - COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry.
- Data Interpretation: The combined analysis of these NMR spectra allows for the assembly of the planar structure and the determination of the relative configuration of the stereocenters.

Chemical Derivatization and Degradation

- Protocol: To confirm functional groups and determine the absolute stereochemistry of the sugar units, chemical reactions are often performed. This can include:
 - Acid Hydrolysis: To cleave the glycosidic bonds and isolate the individual sugar components. The sugars are then compared to known standards using chromatographic (e.g., GC-MS of derivatized sugars) and polarimetric methods.
 - $\circ\;$ Acetylation or Silylation: To confirm the number of hydroxyl groups.

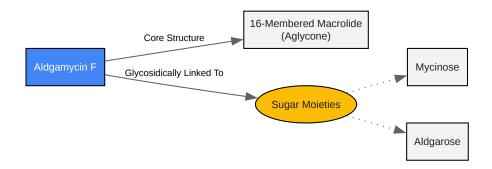
Visualizations

Structural Relationship of Aldgamycin F to its Core Components

The following diagram illustrates the hierarchical structure of **Aldgamycin F**, showing its composition from the aglycone and the two sugar moieties.

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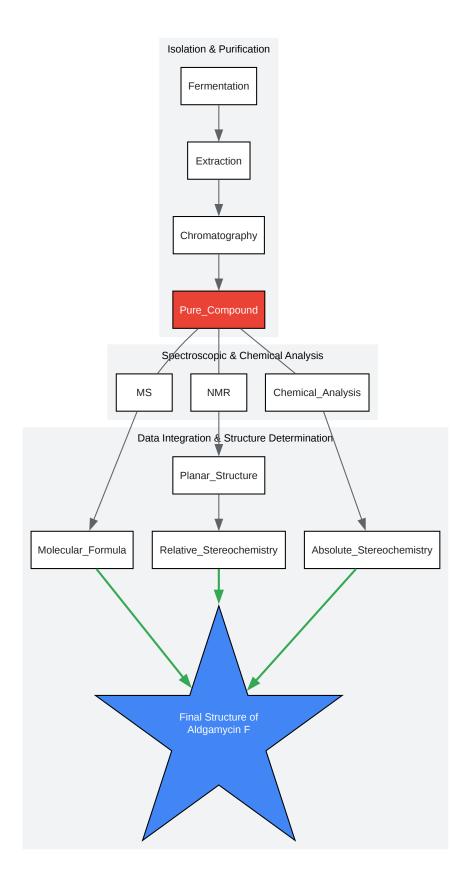
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Caption: Hierarchical structure of Aldgamycin F.

Workflow for Structure Elucidation

This diagram outlines the logical flow of experiments and data analysis in determining the structure of a natural product like **Aldgamycin F**.





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Caption: Workflow for the structure elucidation of **Aldgamycin F**.



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• To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Aldgamycin F]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566103#what-is-the-chemical-structure-of-aldgamycin-f]

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